Hydrogen Bond Donor Count Comparison
The target compound possesses three hydrogen bond donors (HBD), a direct consequence of its 2-amino substituent, whereas the des-amino analog 5-(1H-imidazol-4-yl)pyrimidin-4(1H)-one has only two [1]. This single HBD difference is crucial for forming bidentate hydrogen bonds with kinase hinge regions, a key interaction observed in imidazole pyrimidine amide CDK inhibitors [2].
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 3 (PubChem computed property) |
| Comparator Or Baseline | 5-(1H-imidazol-4-yl)pyrimidin-4(1H)-one: 2 HBD |
| Quantified Difference | +1 HBD |
| Conditions | Computed by Cactvs 3.4.6.11 (PubChem release 2019.06.18) |
Why This Matters
An additional HBD expands the compound's repertoire for molecular recognition, distinguishing it in assays where hinge-binding is pharmacophoric.
- [1] PubChem. Hydrogen Bond Donor Count for 2-Amino-5-(1H-imidazol-4-yl)pyrimidin-4(1H)-one. PubChem CID 45120855. View Source
- [2] Jones, C. D. et al. Imidazole pyrimidine amides as potent, orally bioavailable cyclin-dependent kinase inhibitors. Bioorg. Med. Chem. Lett. 18, 6486–6489 (2008). View Source
